Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and benzofuran. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves the reaction of 2,6-dimethylphenol with a sulfinylating agent to form the corresponding sulfinyl derivative. This intermediate is then reacted with a carbamic acid derivative under controlled conditions to yield the final ester product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The choice of catalysts and solvents can significantly impact the overall process, and optimization is often required to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Compared to similar compounds, carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester stands out due to its unique combination of a sulfinyl group and a benzofuran moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23NO5S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(2,6-dimethylphenoxy)sulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C20H23NO5S/c1-13-8-6-9-14(2)17(13)26-27(23)21(5)19(22)24-16-11-7-10-15-12-20(3,4)25-18(15)16/h6-11H,12H2,1-5H3 |
InChI Key |
BFWWWLACAPBGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)N(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
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